![molecular formula C17H20O B1597934 4-tert-Butylbenzhydrol CAS No. 22543-74-4](/img/structure/B1597934.png)
4-tert-Butylbenzhydrol
Overview
Description
4-tert-Butylbenzhydrol, also known as 4-tert-Butylphenylmethanol, is an organic compound with the molecular formula C17H20O. It is a white crystalline solid that is used in various chemical applications. The compound is characterized by the presence of a tert-butyl group attached to a benzhydrol moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 4-tert-Butylbenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcoholic solvent like ethanol or isopropanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-tert-Butylbenzophenone. This method utilizes catalysts such as nickel or palladium on carbon, and the reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylbenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-tert-Butylbenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4-tert-Butylbenzophenone.
Reduction: 4-tert-Butylcyclohexanol.
Substitution: Various substituted benzhydrol derivatives depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure : 4-tert-Butylbenzhydrol features a hydroxyl group (-OH) attached to a benzhydryl structure with a tert-butyl group, which enhances its steric properties.
Reactions :
- Oxidation : this compound can be oxidized to form 4-tert-Butylbenzophenone using agents such as chromium trioxide or potassium permanganate.
- Reduction : It can be reduced to 4-tert-Butylcyclohexanol via lithium aluminum hydride.
- Substitution Reactions : The hydroxyl group can be substituted with various functional groups, making it versatile in synthetic chemistry.
Chemistry
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable reagent in organic synthesis.
Biology
The compound is utilized in studying enzyme-catalyzed reactions and serves as a model compound for biochemical research. For instance, it has been examined for its interactions with enzymes and its potential effects on biological pathways.
Medicine
In pharmaceutical research, this compound is explored as a precursor for the synthesis of bioactive molecules. It plays a role in developing compounds that may have therapeutic effects against diseases such as Alzheimer's disease (AD). Research has indicated potential protective effects against amyloid-beta aggregation, which is crucial in AD progression .
Industry
The compound finds applications in producing polymers, resins, and specialty chemicals. Its stability and reactivity make it suitable for industrial processes where specific chemical properties are required.
Case Studies
-
Enzyme Interaction Studies :
A study investigated the inhibition kinetics of mushroom tyrosinase by 4-substituted benzaldehydes, including derivatives of this compound. The findings indicated that structural modifications could enhance inhibitory effects on the enzyme, suggesting potential applications in cosmetic formulations to inhibit melanin production . -
Photocatalytic Degradation :
Research on the photocatalytic degradation of 4-tert-butylphenol (a related compound) demonstrated the effectiveness of Fe-doped TiO2 nanoparticles under UV light for environmental remediation. This study highlights the importance of similar compounds in addressing environmental pollutants .
Data Table: Comparison of Reactivity
Compound | Oxidation Product | Reduction Product | Applications |
---|---|---|---|
This compound | 4-tert-Butylbenzophenone | 4-tert-Butylcyclohexanol | Organic synthesis, medicinal chemistry |
Benzhydrol | Benzophenone | Benzene | Less sterically hindered, more reactive |
4-tert-Butylbenzophenone | - | 4-tert-Butylcyclohexanol | Pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of 4-tert-Butylbenzhydrol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
Benzhydrol: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylbenzophenone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.
4-tert-Butylcyclohexanol: A fully reduced form of 4-tert-Butylbenzhydrol, with a cyclohexane ring instead of a benzene ring.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound in synthetic chemistry and industrial applications .
Biological Activity
4-tert-Butylbenzhydrol (4-TBB) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
Chemical Structure and Synthesis
This compound is an organic compound characterized by a tert-butyl group attached to a benzhydrol moiety. The synthesis of 4-TBB typically involves the reduction of 4-tert-butylbenzophenone or similar precursors, employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Biological Activities
The biological activities of 4-TBB can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that 4-TBB exhibits significant antimicrobial properties against various bacterial strains. For instance, derivatives of 4-tert-butylcyclohexanone, closely related to 4-TBB, showed notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with moderate activity against Escherichia coli .
Compound | Activity Against | Type |
---|---|---|
4-TBB | Staphylococcus aureus | Antibacterial |
4-TBB | Bacillus subtilis | Antibacterial |
4-TBB | Escherichia coli | Moderate |
2. Estrogenic Activity
4-TBB has been reported to interact with estrogen receptors, suggesting potential endocrine-disrupting properties. This interaction raises concerns regarding its environmental impact, particularly in aquatic ecosystems where it can accumulate and exert toxic effects on wildlife .
3. Toxicological Effects
Studies have highlighted the toxicological implications of 4-TBB exposure in aquatic organisms and humans. Its persistence in the environment combined with its acute toxicity categorizes it as a pollutant of emerging concern .
Case Study: Antimicrobial Properties
A study focused on the synthesis and biological evaluation of various derivatives related to 4-TBB demonstrated that certain compounds exhibited strong bacteriostatic effects against pathogenic strains. The strongest activity was observed against Gram-positive bacteria, which are often responsible for serious infections in humans .
Case Study: Environmental Impact
Research examining the degradation of 4-tert-butylphenol (a related compound) found that photocatalytic methods using Fe-doped TiO2 nanoparticles effectively removed this compound from water under UV irradiation. This method achieved over 90% removal efficiency, indicating potential strategies for mitigating the environmental risks posed by similar alkylphenols .
Properties
IUPAC Name |
(4-tert-butylphenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXWZJSPMCRTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373789 | |
Record name | 4-tert-Butylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22543-74-4 | |
Record name | 4-tert-Butylbenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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